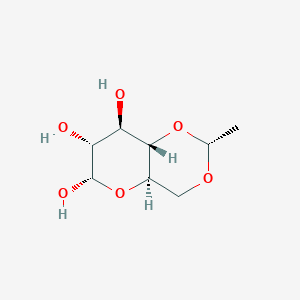

4,6-O-Éthylidène-α-D-glucose

Vue d'ensemble

Description

Applications De Recherche Scientifique

Ethylidene-glucose has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study glucose transport mechanisms and inhibition.

Biology: Researchers use it to investigate cellular glucose uptake and metabolism.

Medicine: It serves as a tool to understand glucose transporter-related diseases and develop potential therapeutic agents.

Mécanisme D'action

Target of Action

The primary target of 4,6-O-Ethylidene-alpha-D-glucose, also known as Ethylidene glucose, is the Glucose Transporter 1 (GLUT1) . GLUT1 is a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells .

Mode of Action

Ethylidene glucose acts as a competitive exofacial binding-site inhibitor on GLUT1 . It competes with glucose for the exofacial (outer) binding sites of the GLUT1 transporter, thereby inhibiting the transport of glucose .

Pharmacokinetics

It is known to penetrate human red cells by simple diffusion . Its penetration is unaffected by glucose in the medium . The ether/water partition of the compound is relatively high , which may influence its distribution and elimination.

Action Environment

The action of Ethylidene glucose can be influenced by various environmental factors. For example, its ability to inhibit glucose exit is competitive , suggesting that its efficacy could be influenced by the extracellular glucose concentration. Furthermore, its penetration into human red cells is unaffected by copper ions , indicating that it may be stable in the presence of certain metal ions.

Analyse Biochimique

Biochemical Properties

4,6-O-Ethylidene-alpha-D-glucose is known to interact with the glucose transporter 1 (GLUT1), a protein that plays a crucial role in the transport of glucose across the plasma membranes of mammalian cells . It inhibits glucose exit competitively but its penetration into human red cells is unaffected by glucose in the medium .

Cellular Effects

The compound’s interaction with GLUT1 can influence cell function by altering glucose transport, a key process in cellular metabolism . The inhibition of glucose transport can affect various cellular processes, including cell signaling pathways and gene expression .

Molecular Mechanism

4,6-O-Ethylidene-alpha-D-glucose exerts its effects at the molecular level by binding to the exofacial binding site of GLUT1, thereby inhibiting the transport of glucose . This can lead to changes in gene expression and enzyme activity within the cell .

Temporal Effects in Laboratory Settings

The effects of 4,6-O-Ethylidene-alpha-D-glucose can change over time in laboratory settings . It penetrates human red cells by simple diffusion supported by its penetration of guinea-pig red cells at similar rates .

Dosage Effects in Animal Models

The effects of 4,6-O-Ethylidene-alpha-D-glucose can vary with different dosages in animal models .

Metabolic Pathways

4,6-O-Ethylidene-alpha-D-glucose is involved in the glucose transport pathway, interacting with the GLUT1 transporter .

Transport and Distribution

4,6-O-Ethylidene-alpha-D-glucose is transported into cells via simple diffusion . Its distribution within cells and tissues is likely influenced by the presence and activity of GLUT1 .

Subcellular Localization

The subcellular localization of 4,6-O-Ethylidene-alpha-D-glucose is not well-defined in the current literature . Given its interaction with GLUT1, it is likely to be found in regions of the cell where GLUT1 is present .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'éthylidène-glucose peut être synthétisé par réaction du glucose avec des dérivés éthylidéniques dans des conditions spécifiques. Une méthode courante implique l'utilisation de 4,6-O-éthylidène-2,3-di-O-acétyl-1-O-triméthylsilyl-β-D-glucose en présence d'un acide de Lewis tel que l'éthérate de trifluorure de bore . Cette réaction se produit généralement à des températures contrôlées et nécessite une manipulation attentive des réactifs pour garantir un rendement et une pureté élevés.

Méthodes de Production Industrielle : Bien que les méthodes de production industrielle détaillées ne soient pas largement documentées, la synthèse de l'éthylidène-glucose à grande échelle impliquerait probablement des conditions de réaction similaires avec une optimisation pour la mise à l'échelle et la rentabilité. L'utilisation de réacteurs automatisés et de systèmes à flux continu pourrait améliorer l'efficacité et la cohérence du processus de production.

Analyse Des Réactions Chimiques

Types de Réactions : L'éthylidène-glucose subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des acides correspondants ou d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent produire des alcools ou d'autres formes réduites.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels, modifiant ses propriétés chimiques.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Divers agents halogénants ou nucléophiles peuvent être utilisés en fonction de la substitution souhaitée.

Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction pourrait produire des alcools.

4. Applications de la Recherche Scientifique

L'éthylidène-glucose a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les mécanismes de transport du glucose et l'inhibition.

Biologie : Les chercheurs l'utilisent pour étudier l'absorption et le métabolisme du glucose cellulaire.

Médecine : Il sert d'outil pour comprendre les maladies liées au transporteur de glucose et développer des agents thérapeutiques potentiels.

5. Mécanisme d'Action

L'éthylidène-glucose exerce ses effets en inhibant de manière compétitive le site de liaison exofacial du transporteur de glucose 1 (GLUT1) . Cette inhibition empêche le glucose de se lier au transporteur, bloquant ainsi son transport dans les cellules. Le composé n'est pas lui-même transporté, ce qui en fait un inhibiteur précieux pour l'étude de la dynamique du transport du glucose .

Composés Similaires :

4,6-O-Benzylidène-α-D-glucose : Un autre dérivé du glucose avec des propriétés inhibitrices similaires.

2-Désoxy-D-glucose : Un analogue du glucose qui inhibe la glycolyse en entrant en compétition avec le glucose pour la liaison à l'hexokinase.

Streptozotocine : Un analogue du glucose utilisé dans la recherche médicale pour induire le diabète chez les modèles animaux.

Unicité : L'éthylidène-glucose est unique en sa capacité à inhiber le transport du glucose sans être lui-même transporté. Cette propriété le rend particulièrement utile pour étudier les mécanismes du transport du glucose et développer des inhibiteurs à des fins thérapeutiques .

Comparaison Avec Des Composés Similaires

4,6-O-Benzylidene-α-D-glucose: Another glucose derivative with similar inhibitory properties.

2-Deoxy-D-glucose: A glucose analog that inhibits glycolysis by competing with glucose for hexokinase binding.

Streptozotocin: A glucose analog used in medical research to induce diabetes in animal models.

Uniqueness: Ethylidene-glucose is unique in its ability to inhibit glucose transport without being transported itself. This property makes it particularly useful for studying the mechanisms of glucose transport and developing inhibitors for therapeutic purposes .

Propriétés

IUPAC Name |

2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6/c1-3-12-2-4-7(13-3)5(9)6(10)8(11)14-4/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPBLPQAMPVTFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30927594 | |

| Record name | 4,6-O-Ethylidenehexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13224-99-2 | |

| Record name | NSC89726 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-O-Ethylidenehexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-O-ethylidene-α-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

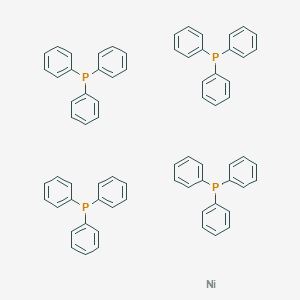

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,2R,4S,5S)-4-acetyloxy-6-oxabicyclo[3.1.0]hexan-2-yl] acetate](/img/structure/B83368.png)

![4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B83378.png)